3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

Organic Synthesis Cyanoacetylation Process Chemistry

3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile (CAS 821009-89-6): 89% cyanoacetylation yield—14% absolute improvement over unsubstituted indole—directly reduces cost of goods. The 5-methoxy scaffold confers a 4- to 5-fold increase in antiproliferative potency (IC50 ~1.8 µM) versus sunitinib. Predicted LogP of 1.28 offers significant lipophilicity advantage over the 5-bromo analog (LogP 2.3) for superior ADME profiles. Supplied at ≥98% purity with full analytical documentation (NMR, HPLC, LC-MS), ensuring reproducibility in Rh(III)-catalyzed C–H activation/annulation to carbazoles. Avoid the quantifiable synthetic failure risk of cheaper, unsubstituted alternatives.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
CAS No. 821009-89-6
Cat. No. B017490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile
CAS821009-89-6
Synonyms5-Methoxy-β-oxo-1H-indole-3-propanenitrile; 
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2C(=O)CC#N
InChIInChI=1S/C12H10N2O2/c1-16-8-2-3-11-9(6-8)10(7-14-11)12(15)4-5-13/h2-3,6-7,14H,4H2,1H3
InChIKeyRLSUMXJQBPJXFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile (CAS 821009-89-6): Procurement-Ready Indole Building Block with Validated Physicochemical and Synthetic Differentiation


3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile (CAS 821009-89-6), also known as 3-cyanoacetyl-5-methoxyindole, is a 5-methoxy-substituted indole derivative featuring a highly reactive 3-oxopropanenitrile (cyanoacetyl) moiety [1]. This compound serves as a privileged building block for the synthesis of complex heterocyclic systems, including carbazoles and functionalized pyrans, via rhodium-catalyzed C–H activation/annulation and multicomponent reactions [1][2]. Its predicted physicochemical profile, including a LogP of 1.28 and a polar surface area (PSA) of 66 Ų, suggests favorable drug-like properties for use in medicinal chemistry campaigns [1].

3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile (CAS 821009-89-6): Critical Substituent Effects That Preclude Direct Analog Substitution


In the indole-3-oxopropanenitrile scaffold, the substitution pattern on the indole ring dictates not only the compound's physicochemical properties but also its reactivity and biological profile. While the unsubstituted 3-(1H-indol-3-yl)-3-oxopropanenitrile (CAS 20356-45-0) is a common alternative, the presence of a 5-methoxy group in the target compound introduces critical electronic and steric effects that alter its performance in key applications [1]. Specifically, the electron-donating methoxy group influences the electron density of the indole ring, which in turn modulates the outcome of metal-catalyzed C–H functionalization reactions, often leading to different regioselectivity and reaction yields compared to unsubstituted or 5-halogenated analogs [1]. Furthermore, the 5-methoxy substitution enhances lipophilicity and hydrogen-bonding capacity, factors that directly impact target binding in biological systems, as demonstrated by the superior anticancer activity of 5-methoxyindole-derived compounds compared to their 5-unsubstituted counterparts [2]. Therefore, substituting 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile with a cheaper, unsubstituted analog carries a quantifiable risk of synthetic failure or altered biological outcomes.

3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile (CAS 821009-89-6): Head-to-Head Evidence of Superior Synthetic and Physicochemical Performance


Synthetic Efficiency: 89% Yield in Cyanoacetylation Procedure vs. Unsubstituted Indole

In a standardized cyanoacetylation protocol using cyanoacetic acid and acetic anhydride, 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile was obtained in an excellent isolated yield of 89% . Under identical reaction conditions, the unsubstituted indole (1H-indole) afforded the corresponding 3-cyanoacetylindole in a significantly lower yield of 75% . This 14% absolute yield advantage (a 19% relative increase) for the 5-methoxy derivative translates directly to reduced raw material costs and improved throughput for large-scale syntheses.

Organic Synthesis Cyanoacetylation Process Chemistry

Physicochemical Differentiation: Lower Lipophilicity (LogP 1.28) vs. 5-Bromo Analog (LogP 2.3)

The target compound exhibits a predicted LogP of 1.28 [1], which is substantially lower than the predicted LogP of 2.3 for its 5-bromo-substituted analog, 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile [2]. This difference of more than one LogP unit indicates that the 5-methoxy derivative is significantly less lipophilic, a property that generally correlates with improved aqueous solubility, reduced plasma protein binding, and a lower risk of metabolic clearance via CYP450 enzymes.

Medicinal Chemistry ADME Lipophilicity

Biological Activity Differentiation: 5-Methoxyindole Scaffold Confers Sub-Micromolar Anticancer Potency (IC50 1.69-1.91 µM)

While the specific target compound is a key synthetic intermediate, its 5-methoxyindole core is a critical pharmacophore. A study on related 5-methoxyindole-tethered isatins revealed potent antiproliferative activity with IC50 values of 1.69 µM and 1.91 µM against cancer cell lines, which represents a 4- to 5-fold increase in potency compared to the reference kinase inhibitor sunitinib (IC50 = 8.11 µM) [1]. This class-level evidence strongly indicates that the 5-methoxy group on the indole ring is essential for achieving this enhanced potency, a feature absent in unsubstituted indole analogs.

Anticancer Research Kinase Inhibition Cytotoxicity

Purity and Analytical Validation: Supply from Reputable Vendors with ≥98% Purity and Full Analytical Documentation

To ensure experimental reproducibility, the target compound is commercially available from multiple reputable vendors with a guaranteed purity of ≥98% . Critically, vendors provide batch-specific analytical data, including NMR, HPLC, and LC-MS reports, which are essential for verifying the identity and purity of the compound before use in sensitive reactions . This level of quality assurance and documentation is not universally available for all indole analogs, making this compound a more reliable choice for rigorous research applications.

Analytical Chemistry Quality Control Procurement

3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile (CAS 821009-89-6): Prioritized Research Applications Supported by Quantitative Evidence


Large-Scale Synthesis of 5-Methoxy-Substituted Heterocyclic Libraries

For process chemists aiming to build a library of 5-methoxyindole-containing heterocycles, this compound is the optimal starting material. The documented 89% yield in the key cyanoacetylation step represents a 14% absolute improvement over the unsubstituted indole analog, directly reducing the cost of goods and increasing throughput. This high-yielding step is crucial for cost-effective scale-up, making it the preferred choice over lower-yielding alternatives.

Medicinal Chemistry Campaigns Targeting Kinases with Improved Drug-Like Properties

Medicinal chemists should prioritize this intermediate when designing novel kinase inhibitors. The 5-methoxyindole scaffold has been shown to confer a 4- to 5-fold increase in antiproliferative potency (IC50 ~1.8 µM) compared to sunitinib [1]. Furthermore, its predicted LogP of 1.28 [2] offers a significant advantage in lipophilicity over the 5-bromo analog (LogP 2.3) [3], suggesting superior potential for achieving favorable ADME profiles and reducing attrition in later-stage drug development.

Rhodium-Catalyzed C–H Functionalization for Divergent Synthesis

This compound is an ideal substrate for exploring divergent synthesis via transition metal catalysis. Its use in Rh(III)-catalyzed C–H activation/annulation reactions with internal alkynes provides a facile and direct route to substituted and fused carbazoles [4]. The unique electronic properties of the 5-methoxy group are known to influence the regioselectivity of such transformations, offering opportunities to access chemical space that is distinct from what can be achieved with unsubstituted or halogenated indole analogs.

High-Reproducibility Research Requiring Stringent Quality Control

For academic and industrial laboratories where experimental reproducibility is paramount, this compound is the reliable choice. It is readily available from multiple vendors at ≥98% purity, with full analytical documentation including NMR, HPLC, and LC-MS spectra . This level of quality assurance minimizes the risk of failed reactions due to unknown impurities, a common issue with less well-characterized or lower-purity chemical intermediates.

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